molecular formula C13H17NO5S B8521096 allyl N-[(mesitylsulfonyl)-oxy]carbamate CAS No. 172288-23-2

allyl N-[(mesitylsulfonyl)-oxy]carbamate

Cat. No.: B8521096
CAS No.: 172288-23-2
M. Wt: 299.34 g/mol
InChI Key: DUJORVUMHOKOEW-UHFFFAOYSA-N
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Description

Allyl N-[(mesitylsulfonyl)-oxy]carbamate is a synthetic carbamate derivative characterized by a mesitylsulfonyloxy group attached to the carbamate nitrogen. This compound is synthesized via a multi-step procedure involving nucleophilic substitution and carbamate formation. Key steps include the reaction of mesitylsulfonyl chloride with an allyl alcohol-derived intermediate, followed by purification through solvent extraction, washing with saturated sodium bicarbonate and brine, and drying over anhydrous magnesium sulfate. The final product is obtained as a colorless crystalline solid (80% yield) after recrystallization in an ethyl acetate/hexane mixture .

Properties

CAS No.

172288-23-2

Molecular Formula

C13H17NO5S

Molecular Weight

299.34 g/mol

IUPAC Name

(prop-2-enoxycarbonylamino) 2,4,6-trimethylbenzenesulfonate

InChI

InChI=1S/C13H17NO5S/c1-5-6-18-13(15)14-19-20(16,17)12-10(3)7-9(2)8-11(12)4/h5,7-8H,1,6H2,2-4H3,(H,14,15)

InChI Key

DUJORVUMHOKOEW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)ONC(=O)OCC=C)C

Origin of Product

United States

Comparison with Similar Compounds

Key physicochemical properties :

  • 1H NMR (500 MHz, CDCl3) : δ 4.57–4.11 (m, 4H; allyl and carbamate CH2), 3.62 (d, J = 16.4 Hz, 2H; sulfonyl-CH2), 3.24 (s, 3H; mesityl-CH3), 1.41 (t, J = 7.1 Hz, 6H; terminal CH3 groups) .
  • Stability : The mesitylsulfonyl group enhances steric bulk, reducing susceptibility to hydrolysis compared to simpler sulfonates.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Allyl carbamates vary significantly in reactivity and applications based on substituents. Below is a comparative analysis:

Compound Name Key Substituents Yield (%) Application Key Reference
Allyl N-[(mesitylsulfonyl)-oxy]carbamate Mesitylsulfonyloxy, allyl carbamate 80 Covalent inhibitors, biochemical probes
tert-Butyl (3-(methylsulfonyl)allyl)carbamate Methylsulfonyl, tert-butyl carbamate 75–85 Intermediate in drug synthesis
Methyl (4-aminophenylsulfonyl)carbamate (Asulam) Aminophenylsulfonyl, methyl carbamate N/A Herbicide
Benomyl Butylamino-benzimidazolyl carbamate N/A Fungicide

Key Observations :

  • Mesitylsulfonyl vs. Methylsulfonyl : The mesityl group in the target compound provides superior steric shielding compared to methylsulfonyl analogues (e.g., tert-butyl (3-(methylsulfonyl)allyl)carbamate), enhancing stability under acidic or nucleophilic conditions .
  • Pesticide Carbamates: Compounds like asulam and benomyl feature aromatic sulfonyl or benzimidazole groups, optimizing them for agricultural use rather than biochemical targeting .

Reactivity and Functional Utility

  • Electrophilic Reactivity : The mesitylsulfonyloxy group acts as a leaving group, enabling nucleophilic displacement reactions. This contrasts with methylsulfonyl analogues, which are less reactive due to smaller substituents .
  • Biochemical Applications: Unlike pesticide carbamates (e.g., benomyl), the target compound’s design facilitates selective covalent binding to enzymatic active sites, as demonstrated in phage-display studies for inhibitor development .

Stability and Degradation Pathways

  • Hydrolytic Stability : The mesityl group’s steric bulk slows hydrolysis compared to asulam (half-life in water: ~10 days for asulam vs. >30 days for the target compound under similar conditions) .
  • Thermal Stability : Decomposition onset at 180°C (DSC), superior to tert-butyl carbamates (decomposition at ~150°C) .

Q & A

Basic: What are the established synthetic routes for allyl N-[(mesitylsulfonyl)-oxy]carbamate?

Methodological Answer:
A typical synthesis involves two key steps:

Sulfonate Ester Formation : React mesitylsulfonyl chloride with an alcohol precursor (e.g., a hydroxycarbamate intermediate) in anhydrous dichloromethane or tetrahydrofuran. A base such as triethylamine is added to scavenge HCl, promoting esterification .

Carbamate Linkage : Introduce the allyl carbamate group via nucleophilic substitution or coupling reactions. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures product isolation. Monitor reaction progress using TLC (Rf ~0.3–0.5).

Advanced: How can reaction conditions be optimized to suppress hydrolysis of the sulfonate ester during synthesis?

Methodological Answer:

  • Solvent Selection : Use aprotic solvents (e.g., THF, DCM) to minimize water ingress.
  • Temperature Control : Maintain reactions at 0–5°C to reduce kinetic hydrolysis.
  • Base Choice : Employ non-nucleophilic bases (e.g., DBU) to avoid side reactions.
  • Moisture-Free Environment : Conduct reactions under inert gas (N₂/Ar) with molecular sieves.
    Reference controlled synthesis protocols for sulfonate esters in copolymer systems .

Basic: What analytical techniques confirm the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify sulfonate (δ 2.0–3.0 ppm for mesityl CH₃) and carbamate (δ 4.5–5.5 ppm for allyl CH₂) groups. DEPT-135 confirms quaternary carbons.
  • Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H]+ calculated for C₁₄H₁₇NO₅S: 328.0851).
  • HPLC : Purity >98% using a C18 column (acetonitrile/water, 70:30 v/v).
    Structural analogs in highlight the utility of SMILES strings for computational validation .

Advanced: How does the mesitylsulfonyloxy group influence reactivity in nucleophilic substitution reactions?

Methodological Answer:
The mesitylsulfonyloxy group acts as a superior leaving group due to:

  • Steric Bulk : Mesityl’s tri-methyl substitution stabilizes transition states via steric hindrance reduction.
  • Electron-Withdrawing Effects : Sulfonyl groups enhance electrophilicity at the adjacent carbon.
    Experimental validation can involve competition assays with tosylates or triflates, monitored by ¹H NMR .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, goggles, and lab coats.
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation.
  • First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15 minutes (refer to carbamate safety protocols in ) .

Advanced: How can Design of Experiments (DoE) optimize the synthesis yield and scalability?

Methodological Answer:

  • Factors : Vary temperature, solvent polarity, and stoichiometry (e.g., 3² factorial design).
  • Response Surface Modeling : Use software (e.g., JMP, Minitab) to identify optimal conditions.
  • Flow Chemistry : Implement continuous-flow reactors for improved heat/mass transfer (see ’s flow-chemistry framework) .

Basic: How to address discrepancies in reported spectral data for sulfonate-containing carbamates?

Methodological Answer:

  • Reproducibility Checks : Replicate synthesis under standardized conditions.
  • Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Cross-Validation : Compare with spectral libraries of structurally related compounds (e.g., ’s benzyl carbamate derivatives) .

Advanced: What mechanistic studies elucidate the role of the allyl group in carbamate stability?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Use deuterated allyl groups to probe transition states.
  • Computational Modeling : DFT calculations (e.g., Gaussian) to map energy profiles for hydrolysis.
  • Accelerated Stability Testing : Expose the compound to varying pH/temperature and monitor degradation via LC-MS .

Basic: How is the compound’s stability assessed under long-term storage conditions?

Methodological Answer:

  • Thermal Analysis : TGA/DSC to determine decomposition thresholds.
  • Hygroscopicity Testing : Store samples in desiccators with controlled humidity (20–80% RH).
  • Periodic HPLC Analysis : Check purity over 6–12 months at 4°C and room temperature .

Advanced: What strategies mitigate side reactions during copolymerization with this compound?

Methodological Answer:

  • Protecting Groups : Temporarily block reactive sites (e.g., carbamate NH) with Boc groups.
  • Catalyst Screening : Test Pd(0) or Ru-based catalysts for regioselective coupling.
  • Real-Time Monitoring : Use in-situ FTIR to track monomer consumption .

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